molecular formula C19H15N3O2 B182873 4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline CAS No. 32600-50-3

4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline

Cat. No.: B182873
CAS No.: 32600-50-3
M. Wt: 317.3 g/mol
InChI Key: DZCBYRPPMXRXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline is an organic compound with the molecular formula C19H15N3O2. This compound is characterized by the presence of a nitrophenyl group and a phenylaniline moiety, connected through a methylene bridge. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline typically involves the condensation reaction between 3-nitrobenzaldehyde and N-phenylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylaniline moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(4-Nitrophenyl)methylidene]amino}-N-phenylaniline
  • 4-{(E)-[(2-Nitrophenyl)methylidene]amino}-N-phenylaniline
  • 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide

Uniqueness

4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

CAS No.

32600-50-3

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C19H15N3O2/c23-22(24)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)21-17-6-2-1-3-7-17/h1-14,21H

InChI Key

DZCBYRPPMXRXFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

32600-50-3

Pictograms

Irritant

Origin of Product

United States

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